Cas no 13331-23-2 (2-furylboronic acid)
2-furylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanboronic acid
- FURAN-2-BORONIC ACID
- AKOS 90301
- AKOS BRN-0264
- 2-FURYLBORONIC ACID
- 2-FURANYLBORONIC ACID
- RARECHEM AH PB 0259
- TIMTEC-BB SBB004326
- 2-Furylboronic Acid (contains varying amounts of Anhydride)
- furan-2-ylboronic acid
- (5-Furanyl)boronic acid
- Furan-2-boronic Acid (contains varying amounts of Anhydride)
- 2-Furanylboronic Acid (contains varying amounts of Anhydride)
- 2-Furanboronicacid (7CI,8CI)
- Boronic acid, 2-furanyl- (9CI)
- Furan-2-acid
- 2-furan acid
- 2-Boronofuran
- 2-Furaneboronicacid
- furan 2-boronic acid
- 2-Furan Boronic Acid
- (furan-2-yl)boronic acid
- furan-2-ylboranediol
- Boronic acid, furanyl-
- 2furylboronic acid
- furanylboronic acid
- PubChem2182
- 2-furan-boronic acid
- 2-furanboronic acid;
- 2-furanyl-boronic acid
- furan-2-boronic Acid;
- furyl-2-B(OH)2
- furan-2-ylboronic acid;
- furan-2-yl boronic acid
- 2-furyl-B(OH)2;
- AB07247
- furan-2-boronic
- AM20080239
- FT-0612466
- 2-Furanboronicacid
- BORONIC ACID, B-2-FURANYL-
- AC-5372
- F0001-0441
- SB60890
- A22938
- PD148430
- CHEMBL142083
- PZJSZBJLOWMDRG-UHFFFAOYSA-N
- BDBM50067912
- SCHEMBL42406
- MFCD00799544
- 2-Furanylboronic acid, >=95.0%
- AKOS000279611
- BCP26565
- F0394
- EN300-67042
- furanboronic acid
- NCGC00249447-02
- J-509545
- 13331-23-2
- CS-W001205
- SY013494
- NCGC00249447-01
- GS-6720
- DTXSID70370247
- 2-Furylboronic acid(contains varying amounts of Anhydride)
- Furane-2-boronicacid
- STK893480
- DB-025199
- BBL020790
- 2-furylboronic acid
-
- MDL: MFCD00799544
- Inchi: 1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
- InChI Key: PZJSZBJLOWMDRG-UHFFFAOYSA-N
- SMILES: O1C=CC=C1B(O)O
- BRN: 112370
Computed Properties
- Exact Mass: 112.03300
- Monoisotopic Mass: 112.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 75.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 53.6
Experimental Properties
- Color/Form: powder
- Density: 1.2500
- Melting Point: 112 °C (dec.) (lit.)
- Boiling Point: 247.7°C at 760 mmHg
- Flash Point: 103.6℃
- Refractive Index: 1.49
- Solubility: 可溶于氯仿(轻微,超声处理),DMSO(轻微)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 53.60000
- LogP: -1.04060
- Solubility: Not determined
- Sensitiveness: Air Sensitive
- pka: 8.29±0.53(Predicted)
2-furylboronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT, AIR SENSITIVE, KEEP COLD
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2-furylboronic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-furylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 005543-5g |
Furan-2-boronic acid, Tech. |
13331-23-2 | 5g |
$15.00 | 2023-09-10 | ||
| Matrix Scientific | 005543-25g |
Furan-2-boronic acid, Tech. |
13331-23-2 | 25g |
$52.00 | 2023-09-10 | ||
| Matrix Scientific | 005543-100g |
Furan-2-boronic acid, Tech. |
13331-23-2 | 100g |
$178.00 | 2023-09-10 | ||
| TRC | F864095-500mg |
Furan-2-boronic acid |
13331-23-2 | 500mg |
$ 65.00 | 2023-09-07 | ||
| TRC | F864095-1g |
Furan-2-boronic acid |
13331-23-2 | 1g |
$81.00 | 2023-05-18 | ||
| TRC | F864095-5g |
Furan-2-boronic acid |
13331-23-2 | 5g |
$92.00 | 2023-05-18 | ||
| TRC | F864095-10g |
Furan-2-boronic acid |
13331-23-2 | 10g |
$121.00 | 2023-05-18 | ||
| ChemScence | CS-W001205-25g |
2-Furanboronic acid |
13331-23-2 | 99.91% | 25g |
$53.0 | 2022-04-27 | |
| ChemScence | CS-W001205-100g |
2-Furanboronic acid |
13331-23-2 | 99.91% | 100g |
$204.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F24310-25g |
2-Furanboronicacid |
13331-23-2 | 98% | 25g |
¥305.0 | 2023-09-07 |
2-furylboronic acid Related Literature
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Trieu N. Trinh,Lacey Hizartzidis,Andrew J. S. Lin,David G. Harman,Adam McCluskey,Christopher P. Gordon Org. Biomol. Chem. 2014 12 9562
-
Wen-Wen Tao,Kai Wang,Jia-Xiong Chen,Yi-Zhong Shi,Wei Liu,Cai-Jun Zheng,Yan-Qing Li,Jia Yu,Xue-Mei Ou,Xiao-Hong Zhang J. Mater. Chem. C 2019 7 4475
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Jinshun Lin,Xiuli Jin,Yiwen Bu,Deliang Cao,Nannan Zhang,Shangfu Li,Qinsheng Sun,Chunyan Tan,Chunmei Gao,Yuyang Jiang Org. Biomol. Chem. 2012 10 9734
-
Richa Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2014 4 9885
-
Chun Sakong,Hae Joong Kim,Se Hun Kim,Jin Woong Namgoong,Jong Ho Park,Jang-Hyun Ryu,Boeun Kim,Min Jae Ko,Jae Pil Kim New J. Chem. 2012 36 2025
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 2-furylboronic acid
Comprehensive Overview of 2-Furylboronic Acid (CAS No. 13331-23-2): Properties, Applications, and Industry Trends
2-Furylboronic acid (CAS No. 13331-23-2) is a versatile boronic acid derivative widely utilized in organic synthesis, pharmaceuticals, and material science. This heterocyclic compound, featuring a furan ring coupled with a boronic acid functional group, has gained significant attention due to its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern catalytic chemistry. With the rise of green chemistry and sustainable synthesis, researchers are increasingly exploring its potential in eco-friendly protocols.
The molecular structure of 2-furylboronic acid (C4H3OBO2) enables unique reactivity patterns. Its boron-containing moiety acts as a key intermediate for constructing complex biaryl compounds, while the furan ring contributes to electron-rich properties ideal for ligand design and polymer modifications. Recent studies highlight its utility in OLED materials and bioconjugation techniques, aligning with growing interest in optoelectronic materials and targeted drug delivery systems.
In pharmaceutical applications, CAS 13331-23-2 serves as a building block for API synthesis, particularly in kinase inhibitor development. The compound's ability to form stable boronate esters makes it valuable for proteolysis-targeting chimera (PROTAC) research—a hot topic in degrader technology. Industry reports indicate rising demand for high-purity 2-furylboronic acid to support cancer therapeutics and neurodegenerative disease research.
Material scientists leverage 2-furylboronic acid's dual functionality to develop self-healing polymers and smart coatings. Its dynamic covalent chemistry properties enable reversible bond formation, answering the market need for recyclable materials. Startups are patenting methods to incorporate this compound into biodegradable packaging solutions—addressing global concerns about plastic waste reduction.
Analytical characterization of 13331-23-2 typically involves NMR spectroscopy (particularly 11B NMR), HPLC purity analysis, and mass spectrometry. Suppliers now emphasize metal impurity control (<0.5 ppm) to meet stringent catalysis industry standards. The compound's stability under anhydrous conditions remains a critical quality parameter for large-scale Suzuki couplings.
Emerging trends show 2-furylboronic acid playing pivotal roles in flow chemistry systems and continuous manufacturing—key innovations in Industry 4.0 for chemical production. Computational chemists are modeling its reaction kinetics using AI-assisted synthesis planning tools, reflecting the intersection of digital transformation and chemical R&D.
Environmental considerations drive research into aqueous-phase Suzuki reactions using this reagent. Recent breakthroughs demonstrate its efficacy in microwave-assisted synthesis, reducing energy consumption by 60% compared to traditional methods—a response to carbon footprint reduction demands in fine chemical manufacturing.
With global markets for boronic acid derivatives projected to grow at 6.8% CAGR (2023-2030), 2-furylboronic acid maintains strategic importance. Patent analysis reveals increasing applications in agrochemical intermediates and flame retardant additives, though its primary growth driver remains pharmaceutical process chemistry. Regulatory-compliant GMP-grade production is becoming a competitive differentiator among suppliers.
Future directions include exploring enzyme-mediated borylation techniques for sustainable production and developing solid-supported variants to simplify purification. As the scientific community prioritizes atom economy and step-efficient synthesis, CAS 13331-23-2 continues to offer innovative solutions across multiple disciplines.
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